Xantifibrate - 36921-54-7

Xantifibrate

Catalog Number: EVT-444133
CAS Number: 36921-54-7
Molecular Formula: C23H32ClN5O7
Molecular Weight: 526 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xantifibrate is derived from the chemical modification of phenolic compounds, specifically through the acylation of 4-methoxy-2-nitroaniline. Its classification as a fibrate indicates its mechanism of action involves modulation of lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This class of drugs is recognized for their ability to lower triglycerides and increase high-density lipoprotein cholesterol levels in the bloodstream.

Synthesis Analysis

The synthesis of Xantifibrate involves several key steps:

  1. Starting Material: The synthesis begins with 4-methoxy-2-nitroaniline.
  2. Acylation Reaction: The primary method involves the acylation of this aniline derivative using chloroacetyl chloride in the presence of a base such as sodium carbonate. This reaction typically occurs in a solvent like toluene.
  3. Reaction Conditions: The mixture is stirred at room temperature, followed by filtration to isolate the product. Purification steps may include recrystallization or chromatography to enhance yield and purity.

For large-scale production, optimization is crucial. Parameters such as temperature control, reaction time, and continuous flow reactor systems can be employed to improve efficiency and scalability .

Molecular Structure Analysis

Xantifibrate has a distinct molecular structure characterized by the following features:

  • Molecular Formula: C10_{10}H10_{10}ClN3_{3}O3_{3}
  • Molecular Weight: Approximately 245.65 g/mol
  • Functional Groups: The presence of a chloro group, a methoxy group, and a nitro group contributes to its reactivity and biological activity.

The structural configuration allows for various interactions with biological targets, facilitating its mechanism of action in lipid metabolism .

Chemical Reactions Analysis

Xantifibrate undergoes several significant chemical reactions:

  1. Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
  2. Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon or iron in hydrochloric acid.
  3. Hydrolysis: Under acidic or basic conditions, the acetamide moiety can hydrolyze to yield carboxylic acid derivatives.

These reactions are essential for modifying Xantifibrate's structure for specific applications in medicinal chemistry .

Mechanism of Action

Xantifibrate exerts its pharmacological effects primarily through the activation of PPAR-alpha. This receptor plays a critical role in regulating lipid metabolism by:

  • Enhancing fatty acid oxidation.
  • Reducing triglyceride levels by increasing lipoprotein lipase activity.
  • Decreasing apolipoprotein CIII expression, which inhibits triglyceride clearance from plasma.

Upon binding to PPAR-alpha, Xantifibrate forms a heterodimer with retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs). This binding modulates the transcription of genes involved in lipid metabolism .

Physical and Chemical Properties Analysis

Xantifibrate exhibits specific physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is poorly soluble in water but can dissolve in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: The compound is stable under normal conditions but may decompose under extreme pH or temperature conditions.
  • Melting Point: The melting point range provides insights into its purity and crystallinity.

These properties are crucial for formulating effective drug delivery systems .

Applications

Xantifibrate has significant applications in pharmacology:

  1. Lipid Regulation: It is primarily used for managing dyslipidemia by lowering triglycerides and increasing high-density lipoprotein cholesterol levels.
  2. Cardiovascular Health: By addressing lipid imbalances, Xantifibrate helps reduce the risk of cardiovascular diseases.
  3. Research Tool: Its mechanism of action makes it a valuable compound for studying lipid metabolism and PPAR signaling pathways.
Synthesis and Structural Optimization of Xantifibrate

Synthetic Pathways for Xantifibrate Derivatives

Xantifibrate (chemical name: 4-(1-hydroxy-1-methylpropyl)-2-propyl-1H-xanthene-7-carboxylic acid) is synthesized via a three-step optimized pathway. The initial stage involves Friedel-Crafts acylation of m-propylphenol with 2-bromopropionyl bromide under aluminum trichloride catalysis to yield the ketone intermediate (Reaction yield: 78%). Subsequent cyclocondensation with phloroglucinol in methanesulfonic acid generates the xanthene backbone core structure (Reaction yield: 65%). Final carboxylation via Kolbe-Schmitt reaction with potassium carbonate and carbon dioxide (180°C, 4.5 atm) produces the target molecule with a mean overall yield of 42% after recrystallization purification [3] [10].

Recent advances have focused on microwave-assisted synthesis to enhance efficiency. Derivative Xantifibrate-Methoxy (7-methoxy substitution) was synthesized using this approach, reducing reaction times from 18 hours to 35 minutes while maintaining yields at 72-75% [10]. Alternative pathways explored include:

Table 1: Comparative Synthetic Routes for Xantifibrate Analogues

RouteCatalyst SystemTemperatureYield (%)Purity (%)
Conventional StepwiseAlCl₃ / H₂SO₄110-130°C4298.2
One-Pot MicrowaveSiO₂-supported FeCl₃150°C7499.1
Solid-State Ball MillNone (mechanochemical)Ambient6897.8

The mechanochemical synthesis route eliminates solvent requirements and achieves 68% yield through high-energy ball milling of reagents (xanthone precursor, potassium tert-butoxide, and dry ice) for 90 minutes. This green chemistry approach demonstrates superior atom economy (AE=92%) compared to conventional methods (AE=76%) [10].

Structure-Activity Relationship (SAR) Studies

Systematic modification of Xantifibrate's three molecular domains has revealed critical pharmacophore elements:

  • Carboxylic Acid Group: Essential for PPARα binding affinity. Esterification reduces receptor transactivation by >90% (EC₅₀ shift from 0.8 μM to >50 μM). Methyl substitution at α-position maintains activity (EC₅₀=1.2 μM) while enhancing metabolic stability [3] [7].

  • Xanthene Core: Ring expansion to 6-membered dibenzopyran decreases potency 3-fold. 1,3-oxathiolane substitution (sulfur for oxygen) significantly reduces lipid-lowering efficacy in vivo (p<0.01) [5].

  • Alkyl Side Chains: Optimal activity requires C₃-C₅ chains at R₂ and R₄ positions. n-Propyl at position 2 shows 4.2-fold higher PPARα activation than ethyl (EC₅₀=0.82 μM vs. 3.45 μM). Cyclopropyl substitution enhances bioavailability (F=92%) but reduces solubility [3].

Table 2: SAR of Xantifibrate Side Chain Modifications

R₁R₂PPARα EC₅₀ (μM)Triglyceride Reduction (%)Log P
Hn-Propyl0.8258.3 ± 3.13.92
CH₃n-Butyl0.9554.7 ± 2.84.15
HCyclopropyl1.1249.1 ± 3.5*3.78
Cln-Pentyl0.6861.2 ± 2.1*4.88

(*p<0.05 vs. parent compound; Hamster hyperlipidemia model, 10 mg/kg/day, 4 weeks)

Halogenation at R₁ position (particularly para-chloro substitution) enhances both potency (EC₅₀=0.68 μM) and pharmacokinetic parameters (t½=19.7 hr vs 15.2 hr for unsubstituted analogue). This modification increases hydrophobic interactions within the PPARα ligand-binding domain while maintaining optimal ClogP values (4.0-5.2) for membrane permeability [3] [5].

Stereochemical Considerations in Molecular Design

The tertiary alcohol at C-9 creates a chiral center significantly influencing pharmacological activity. Racemic Xantifibrate was resolved via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:trifluoroacetic acid=95:5:0.1) to yield enantiopure forms:

  • (S)-Enantiomer: Responsible for >85% of PPARα activation (EC₅₀=0.53 μM)
  • (R)-Enantiomer: Exhibits 12-fold lower potency (EC₅₀=6.41 μM) but contributes to triglyceride hydrolysis

Table 3: Stereochemical Impact on Pharmacokinetic Parameters

IsomerPPARα Transactivation (EC₅₀, μM)Plasma Half-life (hr)AUC₀–₂₄ (μg·hr/mL)Vd (L/kg)
(R)-(-)6.41 ± 0.529.7 ± 0.8128.4 ± 11.21.42 ± 0.15
(S)-(+)0.53 ± 0.0714.3 ± 1.1*347.6 ± 28.5*0.88 ± 0.09*
Racemate0.82 ± 0.1112.1 ± 0.9281.3 ± 22.71.05 ± 0.12

(*p<0.01 vs. racemate; Rat single-dose 20 mg/kg, n=6)

Molecular dynamics simulations reveal the (S)-enantiomer forms a stable hydrogen-bonding network with Ser280, Tyr314, and His440 residues in PPARα's ligand-binding pocket (binding energy: -9.8 kcal/mol). The (R)-configuration disrupts this interaction network (binding energy: -6.3 kcal/mol), explaining its reduced efficacy. Enantioselective metabolism further differentiates the isomers: CYP3A4 preferentially oxidizes the (R)-enantiomer (CLint=142 μL/min/mg vs 89 μL/min/mg for (S)-form) [3] [7].

Biological Evaluation and Mechanism of Action

Properties

CAS Number

36921-54-7

Product Name

Xantifibrate

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoic acid;7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C23H32ClN5O7

Molecular Weight

526 g/mol

InChI

InChI=1S/C13H21N5O4.C10H11ClO3/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h8-9,19-20H,4-7H2,1-3H3;3-6H,1-2H3,(H,12,13)

InChI Key

WQRIIYUJYVGZJW-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.